

HPLC-UV method for quantification of 2-Acetamido-5-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Acetamido-5-nitrobenzoic acid

Cat. No.: B1581663

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An Application Note and Protocol for the Validated HPLC-UV Method for Quantification of **2-Acetamido-5-nitrobenzoic Acid**

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **2-Acetamido-5-nitrobenzoic acid**. This compound is a key intermediate in various synthetic pathways, and its precise quantification is critical for ensuring the quality and consistency of downstream products. The developed method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.^{[1][2][3][4]}

Introduction

2-Acetamido-5-nitrobenzoic acid (C₉H₈N₂O₅, M.W. 224.17 g/mol) is an aromatic carboxylic acid derivative containing both an acetamido and a nitro functional group.^{[5][6]} These functional groups make it a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final product. Therefore, a reliable and validated analytical method for its quantification is essential for process monitoring, quality control, and stability testing.

This guide provides a comprehensive, step-by-step protocol for the analysis of **2-Acetamido-5-nitrobenzoic acid** using a readily available HPLC-UV system. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Experimental

Instrumentation and Equipment

- **HPLC System:** A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- **Data Acquisition:** Chromatography data station (e.g., Empower™, Chromeleon™).
- **Analytical Balance:** Capable of weighing to 0.01 mg.
- **Volumetric Glassware:** Class A flasks and pipettes.
- **pH Meter:** Calibrated.
- **Filtration:** 0.45 µm syringe filters (e.g., PTFE, nylon).

Chemicals and Reagents

- **2-Acetamido-5-nitrobenzoic Acid** Reference Standard: Purity ≥98%.
- Acetonitrile (MeCN): HPLC grade.
- Water: HPLC grade or Milli-Q.
- Phosphoric Acid (H₃PO₄): ACS grade or higher.
- Sodium Hydroxide (NaOH): For pH adjustment.

Chromatographic Conditions

The selection of a C18 column is based on the moderately non-polar nature of **2-Acetamido-5-nitrobenzoic acid** (LogP ≈ 1.7-2.66), making it well-suited for reversed-phase chromatography.^{[5][6]} An acidic mobile phase (pH 2.5) is employed to suppress the ionization

of the carboxylic acid group (pKa of benzoic acid ≈ 4.2), ensuring consistent retention and symmetrical peak shape.[7] Acetonitrile is chosen for its strong elution properties and low UV cutoff. The detection wavelength of 255 nm is selected as it is a common absorbance region for nitro-substituted benzoic acids, ensuring high sensitivity.[8]

| Parameter | Condition |
|--------------------|---|
| Column | C18, 4.6 x 150 mm, 5 μ m particle size |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 μ L |
| UV Detection | 255 nm |
| Run Time | 10 minutes |

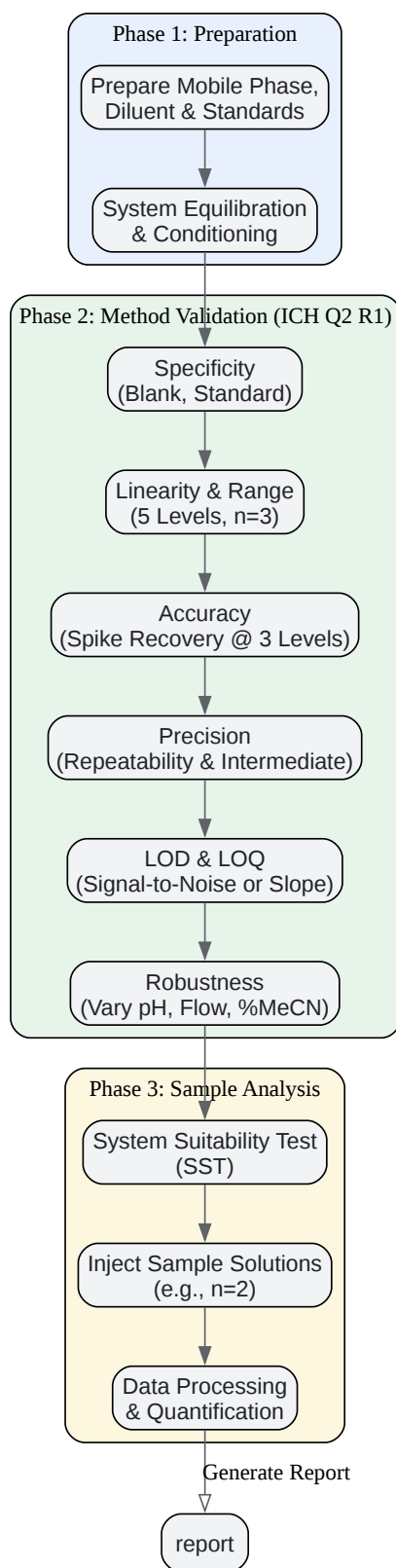
Preparation of Solutions

- Mobile Phase (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This solution is Mobile Phase A. Acetonitrile is Mobile Phase B. The final mobile phase is prepared by mixing these in the specified ratio.
- Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).
- Standard Stock Solution (500 μ g/mL): Accurately weigh approximately 25 mg of the **2-Acetamido-5-nitrobenzoic acid** reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
- Calibration Curve Standards (10 - 150 μ g/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.

Method Validation Protocol

The following protocols are designed to validate the HPLC method in accordance with ICH Q2(R1) guidelines.[\[1\]](#)[\[4\]](#)

Overall Workflow



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